Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-
Description
Chemical Name: Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- CAS No.: 937693-14-6 (referenced in ) Molecular Formula: C₁₉H₂₃NO₄ (inferred from substituents) Key Features:
- A benzoic acid backbone substituted with a 3-methyl group at position 2.
- A propylamino linker attached to a 4-methoxyphenoxy group.
- The free carboxylic acid group distinguishes it from ester derivatives.
This compound belongs to a class of benzoic acid derivatives with amino-linked phenoxy side chains.
Properties
CAS No. |
937693-14-6 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenoxy)propylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C18H21NO4/c1-13-5-3-6-16(18(20)21)17(13)19-11-4-12-23-15-9-7-14(22-2)8-10-15/h3,5-10,19H,4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
RSKLMNGKAZQLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NCCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-methoxyphenol, and 3-chloropropylamine.
Formation of Intermediate: The 4-methoxyphenol is reacted with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.
Coupling Reaction: The intermediate 3-(4-methoxyphenoxy)propylamine is then coupled with benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Substituent Variations in Phenoxy/Amino Side Chains
The following compounds share structural similarities but differ in substituents and functional groups:
Functional Group Analysis
- Carboxylic Acid vs. Methyl Ester :
The target compound’s free -COOH group (pKa ~2.5–3.5) enhances water solubility and ionic interactions compared to ester derivatives (e.g., 937681-20-4), which exhibit higher membrane permeability . - Phenoxy Substituents: The 4-methoxyphenoxy group in the target compound provides electron-donating effects, stabilizing aromatic interactions. In contrast, dichlorophenoxy groups (e.g., 937676-33-0) introduce steric and electronic hindrance .
Molecular Weight and Complexity
- Molecular Weight Range : 311–342 g/mol for analogs (e.g., : 342.35 g/mol).
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